(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]thiophene core, followed by the introduction of the acrylamido and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include:
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its cyclopenta[b]thiophene core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-20(23)18-15-5-4-6-16(15)26-19(18)21-17(22)12-9-13-7-10-14(24-2)11-8-13/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBJTPKSMGMFP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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